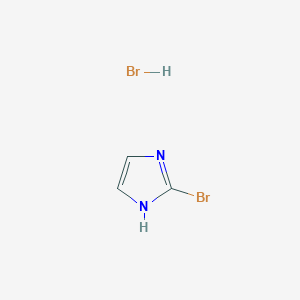

2-Bromo-1H-imidazole hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2.BrH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXETABBHZXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2-Bromo-1H-imidazole Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-1H-imidazole hydrobromide, a heterocyclic salt of significant interest in synthetic and medicinal chemistry. Due to the scarcity of publicly available, extensive solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, predictive assessment strategies, and detailed, field-proven experimental protocols. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide equips researchers with the necessary tools to accurately characterize the solubility profile of this and similar ionic compounds in various organic media, a critical step in process development, formulation, and analytical method design.

Introduction: Understanding the Solute

This compound is an organic salt. This is the single most important factor dictating its solubility behavior. The molecule consists of two distinct parts: the organic 2-bromo-1H-imidazolium cation and the bromide anion. This ionic nature means that its dissolution is not merely a process of intermolecular mixing, but a complex interplay of lattice energy, solvent-ion interactions, and the overall polarity of the medium.

The solubility of a compound is a critical physicochemical property that influences its bioavailability, reaction kinetics, and purification strategies.[1] For drug development professionals, understanding solubility is paramount for formulation, as a drug must be in solution to be absorbed.[2] For process chemists, it dictates solvent selection for reactions, crystallization, and chromatography.

This guide will first explore the theoretical underpinnings of this compound's solubility, then provide a robust experimental workflow for its empirical determination.

Theoretical Framework & Predictive Assessment

The principle of "like dissolves like" provides a foundational, albeit simplified, starting point.[3] As an ionic salt, this compound's solubility is governed by the ability of a solvent to overcome the lattice energy of the crystal and effectively solvate the resulting ions.

Key Factors Influencing Solubility:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents are essential for dissolving ionic compounds.[4] A high dielectric constant (ε) reduces the electrostatic force between the cation and anion, facilitating their separation and dissolution.[5][6] Solvents like water (ε ≈ 80), DMSO (ε ≈ 47), and methanol (ε ≈ 33) are predicted to be effective, whereas nonpolar solvents like hexane (ε ≈ 1.9) and toluene (ε ≈ 2.4) are expected to be poor solvents.[5][7]

-

Hydrogen Bonding: The imidazolium cation has N-H protons that can act as hydrogen bond donors, while the bromide anion can act as an acceptor.[8] Protic solvents (e.g., alcohols, water) that can participate in hydrogen bonding are likely to be excellent solvents.[3][5] Polar aprotic solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors and may also show significant solvating power.

-

Molecular Size and Steric Hindrance: While the 2-bromo-imidazole moiety is relatively small, the ability of solvent molecules to closely approach and solvate the ions is crucial.[9] Very bulky solvent molecules may be less effective, even if they possess favorable polarity.

Predictive Solubility Profile

Based on these principles, a qualitative prediction of solubility for this compound can be summarized. This predictive framework is essential for designing an efficient experimental screening process.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | High polarity, high dielectric constant, and strong hydrogen bonding capability effectively solvate both the cation and anion.[3][5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and dipole moments can solvate ions, though they lack hydrogen bond donating ability.[5] |

| Moderate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low to Very Low | Insufficient polarity and dielectric constant to effectively overcome the crystal lattice energy of the salt.[7] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack the necessary polarity and hydrogen bonding interactions to dissolve an ionic compound.[3] |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the isothermal equilibrium (shake-flask) method .[10][11] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the undissolved solid phase.[1][12] This section provides a self-validating, step-by-step protocol.

Overall Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (verify purity via NMR/LC-MS)

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or rotator[10]

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV system or a drying oven and desiccator for gravimetric analysis

Procedure:

-

Preparation:

-

Add an excess amount of this compound to several vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.[11] A starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[13]

-

Causality Check: To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[14]

-

-

Phase Separation:

-

Allow the vials to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution (supernatant) from the solid, either:

-

-

Sample Analysis:

-

Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant into a pre-weighed volumetric flask.

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., methanol or water) to a concentration within the analytical range.

-

Determine the concentration of the diluted sample using a validated analytical method.

-

Analytical Methodologies

Two primary methods are recommended for determining the concentration of the saturated solution: High-Performance Liquid Chromatography (HPLC) and Gravimetric Analysis.

A. HPLC-UV Method (Preferred for Potent or Low-Solubility Compounds)

This method is highly sensitive and specific, making it ideal for a wide range of concentrations.[15][16]

-

Protocol:

-

Develop a Method: Establish an HPLC-UV method capable of quantifying this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength (UV).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution.[15] Inject these standards to generate a linear calibration curve of peak area versus concentration.

-

Analyze Sample: Inject the diluted sample from the solubility experiment.

-

Calculate Concentration: Use the peak area of the sample and the calibration curve equation to determine the concentration in the diluted sample.

-

Final Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

-

B. Gravimetric Method (Suitable for Highly Soluble, Non-Volatile Compounds)

This is a simpler, classical method but requires higher concentrations for accuracy and assumes the solute is not volatile.[14][17]

-

Protocol:

-

Sample Collection: Pipette a known volume (e.g., 1.0 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[14]

-

Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

-

Drying: Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven (e.g., at 100 °C, if the compound is stable).[2] Cool in a desiccator before each weighing.

-

Calculation:

-

Mass of residue = (Weight of dish + residue) - (Weight of empty dish).

-

Solubility (e.g., in mg/mL) = Mass of residue (mg) / Volume of supernatant taken (mL).

-

-

Data Reporting and Interpretation

Solubility data should always be reported with the corresponding temperature, as solubility is temperature-dependent.[4][9] A comprehensive report should present the quantitative results in a clear, tabular format.

Example Data Table (Hypothetical Values at 25 °C):

| Solvent | Dielectric Constant (ε) | Analytical Method | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | HPLC-UV | > 200 (Freely Soluble) | > 0.90 |

| Acetonitrile | 37.5 | HPLC-UV | 45.2 | 0.20 |

| Acetone | 20.7 | HPLC-UV | 5.8 | 0.026 |

| Dichloromethane | 8.9 | HPLC-UV | < 0.1 (Insoluble) | < 0.0004 |

| Toluene | 2.4 | Gravimetric | < 0.01 (Practically Insoluble) | < 0.00004 |

Molecular Weight of 2-Bromo-1H-imidazole HBr ≈ 227.99 g/mol

Conclusion

Determining the solubility of this compound requires a systematic approach grounded in the principles of physical chemistry. As an ionic salt, its solubility is dominated by solvent polarity, dielectric constant, and hydrogen bonding capacity. While comprehensive pre-existing data is limited, the predictive framework and detailed experimental protocols provided in this guide offer a robust pathway for researchers to generate high-quality, reliable solubility data. The isothermal shake-flask method, coupled with a specific and sensitive analytical technique like HPLC-UV, represents the gold standard for obtaining thermodynamically accurate solubility measurements, which are indispensable for informed decision-making in chemical research and drug development.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- Wired Chemist. (n.d.). Gravimetric Analysis.

- Examples of High Polarity Solvents. (n.d.).

- What are the factors influencing the solubility of lead salts in organic solvents? (2025, December 10). Blog.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Königsberger, E., Königsberger, L. C., & Gamsjäger, H. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 929-931. [Link]

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

-

Singh, S., Box, K., & Mitra, A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 108, 111-119. [Link]

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Experimental set-up for phase equilibrium solubility determination by isothermal method. (n.d.).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2016, July 20). 17.

- PubChem. (n.d.). Imidazole monohydrobromide.

- AAT Bioquest. (2022, April 18).

- Alfa Chemistry. (n.d.). Table of Dielectric Constants of Liquids.

- Solvent Physical Properties. (n.d.).

- Lund University Publications. (n.d.).

- Unit 4: Solubility and Factors Affecting Solubility. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 5. chemicool.com [chemicool.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Solvent Physical Properties [people.chem.umass.edu]

- 8. Imidazole monohydrobromide | C3H5BrN2 | CID 12203052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmaguru.co [pharmaguru.co]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Gravimetric Analysis [wiredchemist.com]

A Technical Guide to the Stability and Storage of 2-Bromo-1H-imidazole Hydrobromide for Pharmaceutical Research and Development

Introduction

2-Bromo-1H-imidazole and its salts, such as the hydrobromide, are pivotal intermediates in the synthesis of pharmacologically active molecules. Their utility as versatile building blocks in drug discovery necessitates a thorough understanding of their chemical stability to ensure the integrity, reproducibility, and success of complex synthetic campaigns. This guide provides an in-depth analysis of the factors influencing the stability of 2-Bromo-1H-imidazole hydrobromide, offering field-proven protocols for its storage and handling. By explaining the causality behind each recommendation, we aim to equip researchers, scientists, and drug development professionals with a self-validating framework for maintaining the quality of this critical reagent.

Section 1: Physicochemical Profile and Inherent Stability

Understanding the intrinsic properties of this compound is fundamental to predicting its behavior and designing appropriate storage strategies. The presence of the electron-rich imidazole ring, the reactive C-Br bond, and its nature as a hydrobromide salt collectively define its stability profile. While stable under optimal conditions, the compound is susceptible to degradation when exposed to specific environmental stressors.[1]

Table 1: Key Physicochemical Properties of 2-Bromo-1H-imidazole

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16681-56-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₃H₃BrN₂ | [2][3][5] |

| Molecular Weight | 146.97 g/mol | [2][3][5] |

| Melting Point | 197-202 °C | [4][5] |

| Solubility | Slightly soluble in water. | [4][5][6] |

| Appearance | Off-white to light yellow crystalline powder (typical) | N/A |

Note: The data primarily refers to the free base, 2-Bromo-1H-imidazole. The hydrobromide salt will exhibit similar reactivity but may have different physical properties, such as solubility and melting point.

Section 2: Critical Factors Influencing Degradation

The degradation of this compound can be initiated by several common laboratory conditions, primarily oxidation, photolysis, and thermal stress.[8] Understanding these pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Oxidative Degradation

The imidazole ring is susceptible to oxidation, a process that can be mediated by atmospheric oxygen (autoxidation) or accelerated by oxidizing agents.[9] This can lead to the formation of N-oxides or more complex ring-opened byproducts. The presence of a bromine atom can further influence the electronic properties of the ring, affecting its reactivity. Forced degradation studies on related imidazole-containing active pharmaceutical ingredients (APIs) confirm that the imidazole moiety is liable to oxidation.[9]

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce photochemical reactions. For aromatic and heterocyclic compounds like imidazole, this can lead to complex rearrangements, dimerization, or cleavage of the C-Br bond. Studies have shown that the imidazole moiety is sensitive to photodegradation when in solution.[9]

Thermal Degradation

While the compound has a relatively high melting point, prolonged exposure to elevated temperatures, even well below its melting point, can accelerate slow degradation reactions.[1] Crucially, significant thermal decomposition can lead to the release of hazardous gases, including toxic nitrogen oxides (NOx), carbon oxides (CO, CO₂), and corrosive hydrogen bromide (HBr).[1]

Hydrolytic Degradation & Moisture

As a hydrobromide salt, the compound is hygroscopic and will readily absorb moisture from the atmosphere. This can lead to physical changes (clumping) and create an environment conducive to hydrolytic degradation, especially if other reactive functional groups are present in a larger synthetic intermediate. Therefore, maintaining a dry environment is paramount.[10]

Caption: Safe handling workflow for aliquoting sensitive reagents.

Section 4: Summary of Storage Conditions and Incompatibilities

For quick reference, the key parameters for ensuring the stability of this compound are summarized below.

Table 2: Recommended Storage Conditions Summary

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) | Slows all potential degradation pathways. [1][4] |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation. [10] |

| Light | Opaque Container (Amber Glass) | Prevents light-induced photodegradation. [11] |

| Moisture | Tightly Sealed Container | Prevents moisture absorption and hydrolysis. [1][12][13]|

Table 3: Known Incompatible Materials

| Material Class | Examples | Hazard |

|---|---|---|

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause vigorous or explosive reactions; accelerates oxidative degradation. [1][12] |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for exothermic and hazardous reactions. [14] |

| Acid Anhydrides, Acid Chlorides | Acetic Anhydride, Acetyl Chloride | Reacts with the imidazole ring, potentially vigorously. [14]|

Conclusion

This compound is a robust synthetic intermediate when its chemical sensitivities are respected. Its long-term stability is critically dependent on diligent control of temperature, atmosphere, light, and moisture. By implementing the scientifically-grounded protocols detailed in this guide—from refrigerated storage under an inert atmosphere to careful handling practices—researchers can ensure material integrity, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

2 - SAFETY DATA SHEET. (2010, November 16). 12

-

2-Bromo-1H-imidazole. ChemScene. 2

-

2-Bromo-1H-imidazole | C3H3BrN2. PubChem. 3

-

5-(2-Bromoethyl)-1H-imidazole hydrobromide | C5H8Br2N2. PubChem. 15

-

2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets. ECHEMI. 13

-

2 - SAFETY DATA SHEET. (2014, January 09). 1

-

2-Bromo-1H-imidazole. ChemBK. (2024, April 09). 4

-

2-Bromo-1H-imidazole CAS#: 16681-56-4. ChemicalBook. 5

-

Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech., 2(4), 621-627. 8

-

SAFETY DATA SHEET - TCI Chemicals. (2024, December 15). 10

-

Safety Data Sheet - Hampton Research. (2023, November 03). 16

-

IMIDAZOLE - Alpha Resources. (2024, September 26). 17

-

SAFETY DATA SHEET - Fisher Scientific. 18

-

Imidazole - University of Washington. (2025, February 28). 11

-

2-Bromo-1H-imidazole | 16681-56-4. ChemicalBook. (2025, July 04). 6

-

Imidazole - SAFETY DATA SHEET. (2010, February 04). 14

-

Safety Data Sheet: Imidazole - Carl ROTH. 19

-

IMIDAZOLE - Elemental Microanalysis. (2024, March 20). 20

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. 9

-

Delineation of prototypical degradation mechanism... of selumetinib. (2025, November 23). ResearchGate. 21

-

Intramolecular reactions and chemical degradation. (2024, June 28). Hypha Discovery. 22

-

2-Bromo-1H-imidazole | CAS 16681-56-4. Santa Cruz Biotechnology. 7

-

Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC. 23

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-1H-imidazole CAS#: 16681-56-4 [m.chemicalbook.com]

- 6. 2-Bromo-1H-imidazole | 16681-56-4 [chemicalbook.com]

- 7. 2-Bromo-1H-imidazole | CAS 16681-56-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. faculty.washington.edu [faculty.washington.edu]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. 5-(2-Bromoethyl)-1H-imidazole hydrobromide | C5H8Br2N2 | CID 13642569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. alpharesources.com [alpharesources.com]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

- 20. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 21. researchgate.net [researchgate.net]

- 22. hyphadiscovery.com [hyphadiscovery.com]

- 23. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2-Bromo-1H-imidazole Hydrobromide: Pharmacophore Mechanics and Biological Systems

This guide provides an in-depth technical analysis of 2-Bromo-1H-imidazole hydrobromide , focusing on its role as a critical pharmacophore scaffold in chemical biology. While primarily utilized as a high-value synthetic intermediate, the 2-bromoimidazole core possesses distinct electronic and structural properties that underpin the mechanism of action for two major classes of therapeutic agents: anti-biofilm modulators (2-aminoimidazole derivatives) and hypoxia-selective radiosensitizers .

Executive Technical Summary

This compound (CAS: 16681-56-4) serves as the foundational "warhead" for the synthesis of 2-aminoimidazoles (2-AIs) , a class of compounds that reverse antibiotic resistance by dispersing bacterial biofilms. Unlike traditional antibiotics that kill bacteria (bactericidal), the mechanism derived from this scaffold is non-microbicidal , functioning instead by intercepting bacterial signaling pathways.

Additionally, the presence of the bromine atom at the C2 position introduces a "heavy atom effect" and alters the electron affinity of the imidazole ring, making this scaffold relevant in the development of hypoxic cell radiosensitizers for oncology.

| Property | Value | Biological Relevance |

| Molecular Formula | C₃H₃BrN₂ · HBr | Salt form enhances aqueous solubility for biological assays. |

| Role | Pharmacophore Scaffold | Precursor to Oroidin mimetics and Nitroimidazoles. |

| Key Reactivity | Electrophilic C2 Center | Susceptible to Nucleophilic Aromatic Substitution ( |

| Primary Target | Bacterial Response Regulators | Modulates Two-Component Systems (TCS) (e.g., BfmR, QseB). |

| Secondary Target | Hypoxic Tumor DNA | Enhances radiation-induced DNA strand breaks via radical stabilization. |

Mechanism of Action: Biofilm Modulation (The Oroidin Pathway)

The most significant biological application of the 2-bromoimidazole scaffold is its conversion into 2-aminoimidazoles , which mimic the marine alkaloid Oroidin . The mechanism does not involve cell wall destruction but rather the silencing of gene expression required for biofilm maintenance.

Target Identification: Bacterial Two-Component Systems (TCS)

Bacteria utilize Two-Component Systems to sense environmental stress and trigger biofilm formation.[1] A TCS consists of:

-

Histidine Kinase (HK): Senses the signal and autophosphorylates.

-

Response Regulator (RR): Receives the phosphate group and binds to DNA to regulate transcription.

Mechanism: Derivatives of the 2-bromoimidazole scaffold bind non-covalently to the Response Regulator (RR) .

-

Specific Target: The receiver domain of RRs such as BfmR (in Acinetobacter baumannii) and QseB (in Francisella).[1]

-

Action: Binding induces a conformational change that prevents the RR from binding to its promoter DNA sequences.

-

Result: The genes required for biofilm matrix production (e.g., pili, exopolysaccharides) are downregulated. The biofilm disperses, exposing the bacteria to the immune system and conventional antibiotics.

Visualization of the Signaling Pathway

The following diagram illustrates how the 2-bromoimidazole-derived scaffold intercepts the bacterial signaling cascade.

Caption: The 2-bromoimidazole scaffold (via its amino-derivatives) binds to the Response Regulator, blocking DNA interaction and forcing the bacteria into a planktonic, susceptible state.

Mechanism of Action: Hypoxic Radiosensitization

In oncology, the 2-bromoimidazole core is explored for its electron-affinic properties. Solid tumors often contain hypoxic regions (low oxygen) that are resistant to radiation therapy because oxygen is required to "fix" DNA damage caused by free radicals.[2][3]

The "Oxygen Mimetic" Effect[2][4][5]

-

Electron Affinity: The bromine atom (electronegative) and the imidazole ring create an electron-deficient system.

-

Radical Fixation: When ionizing radiation creates a DNA radical (

), the 2-bromoimidazole derivative ( -

Heavy Atom Effect: The high atomic number of Bromine (

) increases the cross-section for interaction with X-rays, locally enhancing the radiation dose (Auger electron emission or photoelectric effect), leading to localized cytotoxicity specifically within the tumor.

Chemical Biology & Reactivity (The Scaffold)

To utilize 2-Bromo-1H-imidazole in biological systems, researchers must understand its chemical behavior. It is rarely used "as is" but rather functionalized.

Nucleophilic Aromatic Substitution ( )

The C2 position is activated for nucleophilic attack, allowing the bromine to be displaced by amines. This is the primary route to synthesizing 2-aminoimidazoles .

-

Protocol Insight: The reaction often requires high temperatures or microwave assistance because the imidazole ring is electron-rich (unfavorable for

without activation). -

Bio-Orthogonal Potential: The C-Br bond is relatively stable in physiological pH but can be activated by specific enzymes or metal catalysts, making it a candidate for "prodrug" strategies.

Tautomerism and Hydrogen Bonding

The 1H-imidazole moiety can donate and accept hydrogen bonds (pKa ~ 11.2 for the NH deprotonation, ~3-4 for the conjugate acid of the brominated form).

-

Binding Mode: In the BfmR binding pocket, the imidazole ring likely engages in

-

Experimental Protocols

Protocol A: Synthesis of Bioactive 2-Aminoimidazole from 2-Bromo-1H-imidazole

This protocol converts the scaffold into the active biofilm-dispersing agent.

-

Reagents: this compound (1.0 equiv), Target Amine (e.g., an aniline or aliphatic amine, 2.0 equiv), Ethanol/Water (1:1).

-

Activation: If the amine is weak, use a Buchwald-Hartwig coupling condition (Pd catalyst, NaOtBu base, Toluene, 100°C).

-

Standard Displacement: For reactive amines, seal in a microwave reactor vial.

-

Reaction: Irradiate at 150°C for 30 minutes.

-

Workup: Evaporate solvent. Purify via flash chromatography (DCM/MeOH gradient).

-

Validation: Confirm conversion by disappearance of the C-Br stretch in IR or shift in

-NMR (loss of symmetry if applicable).

Protocol B: Crystal Violet Biofilm Inhibition Assay

To verify the biological activity of the scaffold or its derivatives.

-

Culture: Grow A. baumannii or S. aureus overnight in LB media.

-

Seeding: Dilute culture 1:100 into fresh media containing the test compound (2-Bromo-1H-imidazole or derivative) at varying concentrations (e.g., 1

M to 100 -

Incubation: Incubate statically at 37°C for 24 hours.

-

Washing: Gently remove planktonic (floating) bacteria and wash wells 3x with PBS.

-

Staining: Add 0.1% Crystal Violet solution for 15 minutes.

-

Quantification: Solubilize the stain with 30% acetic acid and measure absorbance at 590 nm.

-

Calculation:

Visualization of Experimental Workflow

Caption: Workflow for converting the 2-bromo precursor into biologically active candidates and validating their mechanism.

References

-

Thompson, R. et al. (2012).[1] "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-aminoimidazole-based antibiofilm agent."[4][5][6][7] Biochemistry. Link

-

Richards, J. J. & Melander, C. (2009). "Controlling bacterial biofilms with 2-aminoimidazoles: a new class of non-microbicidal antibiotics." ChemBioChem. Link

-

Papagianouli, E. (2023).[8][9] "Photodissociation of bromine-substituted nitroimidazole radiosensitizers." Physical Chemistry Chemical Physics. Link

-

Rogers, S. A. et al. (2010). "Re-sensitizing multidrug resistant bacteria to antibiotics by targeting bacterial response regulators."[1][5][6] Frontiers in Microbiology. Link

-

PubChem. (2024). "2-Bromo-1H-imidazole Compound Summary." National Library of Medicine. Link

Sources

- 1. Frontiers | Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. [frontiersin.org]

- 2. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04888D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of the biofilm-controlling response regulator BfmR from Acinetobacter baumannii reveals details of its DNA-binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Theoretical Insights into the Electronic Landscape of 2-Bromo-1H-imidazole: A Technical Guide for Researchers

This guide provides an in-depth exploration of the electronic structure of 2-Bromo-1H-imidazole, a molecule of significant interest in medicinal chemistry and drug development. By leveraging advanced theoretical and computational methodologies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's fundamental electronic properties, which are pivotal to its reactivity and biological activity.

Introduction: The Significance of 2-Bromo-1H-imidazole

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a bromine atom at the C2 position of the imidazole ring, creating 2-Bromo-1H-imidazole, profoundly influences its electronic distribution and, consequently, its chemical behavior. This modification can alter the molecule's ability to participate in hydrogen bonding, its susceptibility to nucleophilic or electrophilic attack, and its overall stability—factors that are critical in the rational design of novel therapeutic agents. Understanding the electronic structure at a quantum mechanical level is therefore not merely an academic exercise but a crucial step in predicting molecular interactions and guiding synthetic efforts.

Molecular Geometry and Electronic Properties

The geometric and electronic properties of 2-Bromo-1H-imidazole have been elucidated through computational studies, primarily employing Density Functional Theory (DFT).[2][3] These theoretical approaches provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.

Optimized Molecular Structure

Computational geometry optimization, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), reveals the most stable three-dimensional arrangement of the atoms.[3][4] The imidazole ring is planar, a characteristic feature of aromatic systems. The C-Br bond length and the bond angles involving the bromine atom are key parameters that influence the molecule's steric and electronic profile.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[5] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[6][7] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.[6][8]

For imidazole derivatives, the HOMO is often characterized by π-orbitals delocalized over the ring system, while the LUMO also exhibits π* character.[1][9] The introduction of the bromine atom can lower the energies of both the HOMO and LUMO, and modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties.[4]

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A key indicator of chemical reactivity and kinetic stability.[6] |

Table 1: Key Electronic Structure Parameters

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-deficient areas, prone to nucleophilic attack). For 2-Bromo-1H-imidazole, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogen attached to the nitrogen and the region around the bromine atom may exhibit positive or less negative potential.

Computational Methodology: A Practical Protocol

To provide actionable insights, this section outlines a detailed protocol for performing a theoretical study on the electronic structure of 2-Bromo-1H-imidazole using Density Functional Theory.

Step-by-Step Computational Protocol

-

Molecular Structure Input:

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method.[11] The B3LYP functional is a common choice for organic molecules.[2][3]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or a more extensive one like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[2][4]

-

Software: This calculation can be performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.[2]

-

-

Frequency Calculation:

-

After optimization, perform a frequency calculation at the same level of theory.

-

This step is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The results also provide theoretical vibrational frequencies which can be compared with experimental IR and Raman spectra.[12]

-

-

Electronic Property Analysis:

-

From the optimized structure, calculate the key electronic properties:

-

HOMO and LUMO energies: These are standard outputs of most quantum chemistry software.[1]

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution.

-

Mulliken or Natural Bond Orbital (NBO) population analysis: To obtain atomic charges and understand the charge distribution in more detail.

-

-

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for a theoretical investigation of 2-Bromo-1H-imidazole's electronic structure.

Caption: A streamlined workflow for the computational analysis of 2-Bromo-1H-imidazole.

Interpreting the Results: From Data to Drug Design

The theoretical data obtained from these calculations provide a foundation for understanding and predicting the behavior of 2-Bromo-1H-imidazole in various chemical and biological contexts.

-

Reactivity Prediction: The HOMO and LUMO energies, along with the MEP map, can predict the most likely sites for chemical reactions. For instance, a region with a high LUMO density and positive electrostatic potential would be a prime target for a nucleophilic attack.[8][13]

-

Pharmacophore Modeling: The electronic properties, particularly the charge distribution and hydrogen bonding capabilities, are essential inputs for developing pharmacophore models. These models help in identifying the key molecular features required for biological activity and can guide the design of new, more potent drug candidates.

-

Understanding Structure-Activity Relationships (SAR): By systematically studying the electronic structures of a series of imidazole derivatives, researchers can establish clear structure-activity relationships. For example, correlating the HOMO-LUMO gap with observed biological activity can reveal trends that inform the design of next-generation inhibitors.[1]

Conclusion

Theoretical studies on the electronic structure of 2-Bromo-1H-imidazole offer invaluable insights that complement and guide experimental research. By employing robust computational methods like Density Functional Theory, scientists can gain a detailed understanding of the molecule's geometry, stability, and reactivity. This knowledge is paramount for the rational design of novel imidazole-based compounds with tailored properties for applications in drug discovery and materials science. This guide provides a foundational framework and a practical protocol for researchers to embark on their own theoretical investigations of this important heterocyclic compound.

References

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi.

- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports.

-

PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances.

-

ChemBK. (2024). 2-Bromo-1H-imidazole. Retrieved from [Link]

- Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. (2025).

- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.).

- Analytical and Bioanalytical Electrochemistry. (2021). Analytical and Bioanalytical Electrochemistry.

- Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.

-

HOMO-LUMO Interaction. (n.d.). Retrieved from [Link]

- Ab Initio Study on Electronic Structure of Some Imidazole Derivatives and Its Correlation with Corrosion Inhibition Properties. (n.d.). Semantic Scholar.

- Qualitative molecular orbital diagram for imidazole-3. The the t 2g... (n.d.).

-

Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

Sources

- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. irjweb.com [irjweb.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. wuxibiology.com [wuxibiology.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. abechem.com [abechem.com]

- 12. researchgate.net [researchgate.net]

- 13. homolumo [chem125-oyc.webspace.yale.edu]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-1H-imidazole and its Hydrobromide Salt

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, the imidazole scaffold is of paramount importance due to its versatile biological activity and synthetic accessibility. 2-Bromo-1H-imidazole, in particular, serves as a crucial intermediate and building block for synthesizing a wide array of molecules, including antibiotics and anti-tumor drugs.[1] The efficacy, safety, and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its fundamental physical properties. A thorough understanding of these characteristics is not merely an academic exercise; it is a prerequisite for robust formulation development, quality control, and successful clinical translation.

This technical guide provides a comprehensive analysis of the core physical properties of 2-Bromo-1H-imidazole. Furthermore, it addresses the common practice of converting such molecules into their salt forms—specifically the hydrobromide—to enhance critical attributes like aqueous solubility and stability. This document is designed for researchers, medicinal chemists, and formulation scientists, offering both foundational data and the practical methodologies required for its characterization. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that ensure data integrity and reproducibility.

Section 1: Fundamental Physicochemical Properties of 2-Bromo-1H-imidazole

The initial characterization of a compound involves defining its basic physical and chemical attributes. These properties dictate its behavior from the synthesis flask to its final formulation.

Molecular Identity and Appearance

-

Molecular Weight: 146.97 g/mol [3]

-

Appearance: The compound is typically described as a solid, ranging in color from white or colorless to off-white, light yellow, or light brown.[1][2][4] This variation in color can be indicative of purity levels or the presence of minor oxidative impurities, highlighting the need for stringent chromatographic analysis.

Thermal Properties: Melting Point and Stability

The melting point (mp) is a critical indicator of purity and identity. A sharp melting range typically suggests high purity, whereas a broad range can indicate the presence of impurities. Data from various suppliers show a notable discrepancy in the reported melting point of 2-Bromo-1H-imidazole, which underscores the importance of in-house verification.

| Property | Reported Value (°C) | Source |

| Melting Point | 174-182 | Echemi[5] |

| Melting Point | 197-202 | ChemBK, Sigma-Aldrich, ChemicalBook[1][2][6] |

This variability may stem from differences in crystalline forms (polymorphism) or the presence of residual solvents or synthetic byproducts. Differential Scanning Calorimetry (DSC) is the gold-standard technique for a more comprehensive thermal analysis.

This protocol outlines the determination of melting point and decomposition temperature, providing insights into the thermal stability of the compound.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-1H-imidazole into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Method Parameters:

-

Equilibration: Equilibrate the cell at 25°C.

-

Heating Ramp: Ramp the temperature from 25°C to 250°C at a rate of 10°C/min. The heating rate is chosen as a balance between resolution and experimental time. A slower rate could offer better resolution of thermal events but is not always necessary for a primary screen.

-

Atmosphere: Use a nitrogen purge at 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The onset of the endothermic peak is reported as the melting point. Any significant exothermic event following the melt may indicate thermal decomposition.

Caption: Workflow for DSC thermal analysis.

Solubility Profile

Solubility is a cornerstone property for drug development, directly impacting bioavailability and formulation strategies.

-

Aqueous Solubility: Reported as "slightly soluble in water."[1][2][5] This limited solubility is a primary motivator for developing a salt form.

-

Organic Solubility: Soluble in many organic solvents.[1] This is advantageous for synthetic manipulations and purification processes.

For drug development, converting the free base to a hydrobromide salt is a standard strategy to significantly enhance aqueous solubility by introducing an ionizable group.

Section 2: Spectroscopic and Chromatographic Identity

Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule, confirming its structure and quantifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H-NMR Spectrum (Free Base): In a solvent like DMSO-d₆, one would expect to see two distinct signals for the imidazole ring protons (at C4 and C5) and a broader signal for the N-H proton.

-

Impact of Hydrobromide Formation: Upon formation of the hydrobromide salt, the imidazole ring becomes protonated. This results in a downfield shift (to a higher ppm value) of the ring proton signals due to the increased positive charge and deshielding effect. The N-H protons would also appear as a characteristic broad signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. An ATR-IR spectrum is available in the PubChem database.[3] Key expected vibrational bands include:

-

N-H stretch: A broad peak typically around 3100-3300 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C=N and C=C stretches: Strong absorptions in the 1500-1650 cm⁻¹ region.

-

C-Br stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

For the hydrobromide salt, the N-H stretch would be replaced by a very broad and strong N⁺-H stretch, often spanning from 2500-3200 cm⁻¹, which is a hallmark of amine salt formation.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. For 2-Bromo-1H-imidazole, the key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive method for determining the purity of a chemical compound. Commercial sources report purities of 97% or higher.[4][6][7] A robust, stability-indicating HPLC method is essential for quality control throughout the drug development lifecycle.

This protocol provides a self-validating system for assessing the purity of 2-Bromo-1H-imidazole.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic imidazole analyte.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Water:Acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL. The diluent should be similar to the initial mobile phase composition to ensure good peak shape.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for moderately polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm. The imidazole ring has a strong chromophore at short UV wavelengths.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 5% B (re-equilibration) A gradient is crucial for separating impurities with a wide range of polarities.

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

Caption: Workflow for RP-HPLC purity analysis.

Section 3: The Hydrobromide Salt: Properties and Significance

While the free base has utility in synthesis, the hydrobromide salt is often the preferred form for pharmaceutical applications.

Rationale for Salt Formation

The primary reason for converting 2-Bromo-1H-imidazole to its hydrobromide salt is to improve its physicochemical properties. The protonated imidazolium cation and the bromide anion form an ionic species that is generally:

-

More Water Soluble: Crucial for oral bioavailability and the preparation of aqueous formulations.

-

More Crystalline: Leads to better stability, easier handling, and more consistent bulk properties.

-

Potentially More Stable: The salt form can be less susceptible to certain degradation pathways compared to the free base.

Expected Changes in Physical Properties

-

Melting Point: Salt forms typically have significantly higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.

-

Solubility: A dramatic increase in aqueous solubility is expected.

-

Spectroscopy: As discussed, predictable shifts in both ¹H-NMR and IR spectra will occur upon protonation, serving as confirmation of salt formation.

Crystallography and Polymorphism

The hydrobromide salt is a crystalline solid, and its precise three-dimensional arrangement is described by its crystal structure. It is crucial for drug development professionals to be aware that this salt may exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have different melting points, solubilities, and stabilities, impacting the final drug product's performance. Powder X-ray Diffraction (PXRD) is the essential technique used to identify and control the polymorphic form of the API. The crystal packing is often dominated by hydrogen-bonding interactions, for instance, between the imidazolium protons and the bromide anions, which dictates the overall structure.[8]

Conclusion

2-Bromo-1H-imidazole is a valuable chemical entity whose utility in research and drug development is underpinned by its physical properties. This guide has detailed its fundamental characteristics, from its thermal behavior and solubility to its spectroscopic and chromatographic fingerprints. We have highlighted the discrepancies in reported data, emphasizing the necessity for rigorous in-house characterization using validated protocols like DSC and HPLC.

Crucially, we have contextualized this knowledge by examining the rationale and consequences of converting the free base to its hydrobromide salt—a critical step in optimizing the compound for pharmaceutical use. A comprehensive understanding and control of these physical properties are not optional; they are fundamental to the development of safe, stable, and effective medicines.

References

-

2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Bromo-1H-imidazole - ChemBK. ChemBK. [Link]

-

Imidazole monohydrobromide | C3H5BrN2 | CID 12203052 - PubChem. National Center for Biotechnology Information. [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

-

3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide - IUCr Journals. International Union of Crystallography. [Link]

-

1H-Imidazole - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-1H-imidazole CAS#: 16681-56-4 [m.chemicalbook.com]

- 3. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 454630010 [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. 2-ブロモ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-1H-imidazole Hydrobromide in the Synthesis of Pharmaceutical Intermediates

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 2-Bromo-1H-imidazole, particularly as its stable hydrobromide salt, serves as a highly versatile and reactive building block for the synthesis of complex pharmaceutical intermediates. Its strategic importance lies in the C-Br bond at the electron-deficient C2 position, which is exceptionally amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-1H-imidazole hydrobromide. It details not only the protocols for its use but also the underlying chemical principles that govern its reactivity, ensuring a comprehensive understanding for robust and reproducible synthetic outcomes.

Introduction: Why 2-Bromo-1H-imidazole?

This compound is a crystalline solid that offers significant advantages over its freebase form, primarily enhanced stability and ease of handling.[5] The hydrobromide salt can be conveniently stored and weighed, with the active freebase form typically generated in situ during the reaction by the addition of a base.

The utility of this reagent stems from two key structural features:

-

The Imidazole Core: This heterocycle is a common motif in biologically active molecules, capable of engaging in hydrogen bonding and coordinating with metal ions in enzymes and receptors.[6]

-

The C2-Bromine Atom: The bromine at the 2-position of the imidazole ring is a superb leaving group and a reactive handle for introducing molecular diversity. It readily participates in transition metal-catalyzed reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, a critical step in modern drug discovery.[7][8]

Caption: Structure of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[9][10][11]

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity, Oral | Harmful if swallowed (H302)[11] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[9] |

| Skin Corrosion/Irritation | Causes skin irritation (H315)[11] | Wear protective gloves and clothing.[10] |

| Eye Damage/Irritation | Causes serious eye damage (H318)[11] | Wear eye/face protection (safety goggles).[9] |

| Respiratory Irritation | May cause respiratory irritation (H335)[11] | Avoid breathing dust. Use only in a well-ventilated area or under a fume hood.[10] |

| Storage | Store locked up.[9] | Keep container tightly closed in a dry, cool, and well-ventilated place.[10][12] |

| Incompatible Materials | Strong oxidizing agents.[12] | Store away from strong oxidizers. |

This table summarizes data from safety data sheets. Always consult the most current SDS for your specific product before use.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[7][8] For 2-bromoimidazoles, this reaction is a powerful tool for synthesizing 2-aryl- and 2-heteroaryl-imidazoles, which are prevalent motifs in medicinal chemistry.[3][13]

Mechanistic Rationale

The catalytic cycle provides the foundation for understanding and optimizing the reaction. It involves a palladium catalyst, typically in the Pd(0) oxidation state, cycling through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 2-bromoimidazole, forming a Pd(II) complex.[14]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.[14]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Protocol Design: The Role of N-Protection

While Suzuki coupling can sometimes be performed on unprotected haloimidazoles, N-protection is often a crucial strategic decision.[4] The acidic N-H proton of the imidazole can interfere with the reaction by reacting with the base or organometallic intermediates.

Why use an N-protecting group (e.g., Boc, PMB)?

-

Prevents Deprotonation: It eliminates the acidic proton, preventing unwanted side reactions.

-

Improves Solubility: The bulky, nonpolar protecting group often enhances the solubility of the imidazole intermediate in common organic solvents used for cross-coupling (e.g., dioxane, toluene).

-

Modulates Reactivity: It can influence the electronic properties of the imidazole ring, sometimes leading to cleaner reactions and higher yields.

The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under typical Suzuki conditions and its straightforward removal under acidic conditions.[13]

Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-Bromo-1H-imidazole

This protocol is a generalized procedure and may require optimization based on the specific arylboronic acid used.[13]

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Materials:

-

N-Boc-2-Bromo-1H-imidazole (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0–3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, oven-baked reaction flask, add N-Boc-2-bromo-1H-imidazole, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Through the septum, add the anhydrous organic solvent, followed by the degassed water (a typical solvent ratio is 4:1 to 10:1 organic solvent to water).

-

Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitor the reaction's progress using an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-N-Boc-imidazole product.[13]

Application in the Synthesis of Nitroimidazole Drugs

2-Bromoimidazole derivatives are critical intermediates in the synthesis of nitroimidazole-class drugs, which are used as antibiotics and antituberculosis agents.[15][16] Specifically, 2-bromo-4-nitro-1H-imidazole is a key building block for the FDA-approved anti-tuberculosis drug, Delamanid.[17]

Synthetic Strategy for Delamanid

The synthesis of Delamanid involves the nucleophilic substitution reaction between the imidazole nitrogen of 2-bromo-4-nitro-1H-imidazole and a chiral epoxide side chain. This reaction constructs the core structure of the drug.[17]

Caption: Synthesis scheme for a key Delamanid precursor.

Protocol: Synthesis of Delamanid Precursor

This protocol outlines the key coupling step. It is adapted from synthetic routes described in the literature and should be performed with appropriate safety precautions for handling sodium hydride (flammable solid) and DMF (a reproductive toxin).[17]

Materials:

-

2-Bromo-4-nitro-1H-imidazole (1.0 equiv)

-

(R)-2-methyl-6-nitro-2-((4-(4-(trifluoromethoxy)phenoxy)phenoxy)methyl)oxirane (1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

-

Carefully add the sodium hydride portion-wise at 0 °C with stirring.

-

Add a solution of 2-bromo-4-nitro-1H-imidazole in anhydrous DMF dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the imidazole.

-

Add a solution of the chiral epoxide side chain in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the Delamanid precursor.

Conclusion

This compound is a robust and versatile reagent that serves as a gateway to a vast chemical space of high-value pharmaceutical intermediates. Its predictable reactivity in cornerstone synthetic transformations, such as the Suzuki-Miyaura coupling, allows for the rational design and construction of complex molecular architectures. Furthermore, its role as a key precursor in the synthesis of vital medicines like Delamanid underscores its importance in the drug development pipeline. By understanding the principles behind its reactivity and adhering to detailed, validated protocols, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.

References

- Wikipedia. (n.d.). Dacarbazine.

- Zhang, C., et al. (n.d.). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine. SIOC Journals.

- ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.

- Request PDF. (n.d.). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine.

- Gpatindia. (2019). DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses.

- ACS Publications. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.

- GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.

- KTU ePubl. (n.d.). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.

- (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis.

- (n.d.). 2 - SAFETY DATA SHEET.

- ECHEMI. (n.d.). 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets.

- (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.

- (2014). 2 - SAFETY DATA SHEET.

- MilliporeSigma. (n.d.). SAFETY DATA SHEET.

- DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.

- (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.

- AMP Home Page. (n.d.). Safety Data Sheet.

- ChemBK. (2024). 2-Bromo-1H-imidazole.

- Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide AldrichCPR.

- PMC. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide.

- ResearchGate. (n.d.). Cross-coupling reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated pyrroline nitroxide.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

- Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.

- Sigma-Aldrich. (n.d.). 2-Bromo-1H-imidazole 97 16681-56-4.

- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- PubMed. (n.d.). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities.

- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

- YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features.

- PMC. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.

- ResearchGate. (n.d.). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds.

- PMC. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

- ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles.

Sources

- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Application Note & Protocol Guide: A Strategic Approach to the Scale-Up Synthesis of 2-Bromo-1H-imidazole Derivatives

Abstract

2-Bromo-1H-imidazole is a foundational heterocyclic building block, pivotal in the synthesis of a multitude of biologically active molecules and pharmaceutical intermediates.[1] Its utility stems from the strategic placement of the bromine atom at the C2 position, an ideal handle for engaging in a variety of powerful cross-coupling reactions. Transitioning these syntheses from the laboratory bench to pilot or manufacturing scale, however, is a non-trivial endeavor fraught with challenges in reaction kinetics, thermal management, impurity control, and process safety.[2][3] This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for the robust and scalable synthesis of derivatives from 2-Bromo-1H-imidazole hydrobromide. We delve into the core chemistries of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond mere protocols to explain the underlying causality of experimental choices. The focus is on anticipating and overcoming the hurdles inherent in scaling up, ensuring reproducible, safe, and efficient production of target molecules.

Foundational Strategy: From Salt to Reactive Intermediate

The commercially available starting material, this compound, is an air-stable, crystalline solid, making it ideal for storage and handling. However, the protonated imidazolium salt is unreactive in most cross-coupling reactions. The first critical step in any scale-up campaign is the efficient and safe liberation of the nucleophilic free base.

Causality: The hydrobromide salt sequesters the lone pair of electrons on the imidazole nitrogen, which is essential for participating in the catalytic cycle of many cross-coupling reactions. Neutralization is mandatory to initiate the desired reactivity.

Protocol 1: In Situ Neutralization of this compound

This protocol is recommended for most applications as it avoids the isolation of the potentially less stable free base.

-

Reactor Setup: To a clean, dry, and inerted reactor vessel equipped with an overhead stirrer, thermocouple, and condenser, charge the desired solvent (e.g., Toluene, Dioxane, or CPME).

-

Reagent Charge: Add the this compound (1.0 eq) to the reactor under a positive pressure of nitrogen.

-

Base Addition: Add a suitable inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 1.1 - 2.2 eq). The choice of base is critical and reaction-dependent (see specific protocols below).

-

Stirring: Begin agitation and stir the resulting slurry at ambient temperature (20-25 °C) for 30-60 minutes. This allows for the complete acid-base reaction to occur, liberating the 2-bromo-1H-imidazole free base directly in the reaction medium.

-

Proceed to Coupling: The reaction mixture is now ready for the addition of the coupling partner, catalyst, and ligands as described in the subsequent sections.

Safety Note: While 2-bromo-1H-imidazole itself is not acutely hazardous, organobromine compounds should be handled with care in a well-ventilated area.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[5][6]

Core Methodologies for C-C and C-N Bond Formation

The true synthetic power of 2-bromo-1H-imidazole is unlocked through palladium-catalyzed cross-coupling reactions. Below are detailed protocols and scale-up considerations for the three most pivotal transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This reaction is the cornerstone for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in modern pharmaceuticals.[7][8]

Scale-Up Challenges & Rationale:

-

Mixing Efficiency: On a large scale, ensuring efficient mixing of the heterogeneous mixture (inorganic base, organic solvent, aqueous phase) is critical to maintain consistent reaction rates and prevent localized overheating.[3] Overhead stirring with appropriate impeller design is essential.

-